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molecular formula C12H17N B3175218 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine CAS No. 95627-94-4

2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine

Cat. No. B3175218
M. Wt: 175.27 g/mol
InChI Key: DWDJGSQWSMJSGV-UHFFFAOYSA-N
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Patent
US05352655

Procedure details

13.6 g of 1-methyl-1-[3-(1-methylethenyl)phenyl]ethyl isocyanate were dissolved in 30 ml of isopropyl alcohol, and 19.0 g of potassium hydroxide were then added to the solution, followed by stirring for 3 hours under heating and reflux. Afterward, the solution was concentrated under reduced pressure, and then poured into ice water. After extraction with dichloromethane, the resultant extract was dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure again to obtain 10.5 g of 1-methyl-1-[3-(1-methylethenyl)phenyl]ethylamine.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:13]=C=O)([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([CH3:12])=[CH2:11])[CH:5]=1)[CH3:3].[OH-].[K+]>C(O)(C)C>[CH3:3][C:2]([NH2:13])([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([CH3:12])=[CH2:11])[CH:5]=1)[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
CC(C)(C1=CC(=CC=C1)C(=C)C)N=C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CONCENTRATION
Type
CONCENTRATION
Details
Afterward, the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
poured into ice water
EXTRACTION
Type
EXTRACTION
Details
After extraction with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the resultant extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure again

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C)(C1=CC(=CC=C1)C(=C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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